molecular formula C5H12N2O2 B14119918 N',2-dihydroxy-3-methylbutanimidamide

N',2-dihydroxy-3-methylbutanimidamide

Cat. No.: B14119918
M. Wt: 132.16 g/mol
InChI Key: JRSZQLQXQAIFFO-UHFFFAOYSA-N
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Description

N’,2-dihydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its unique structure, which includes an amidine derivative, a primary amine, two hydroxyl groups, and a secondary alcohol

Preparation Methods

The synthesis of N’,2-dihydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by reduction to the corresponding amine. The amine is then reacted with formic acid to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The primary amine group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

N’,2-dihydroxy-3-methylbutanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and signaling pathways .

Comparison with Similar Compounds

N’,2-dihydroxy-3-methylbutanimidamide can be compared with similar compounds such as 2,4-dihydroxy-3,3-dimethyl-butyrate and other hydroxy fatty acids. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of N’,2-dihydroxy-3-methylbutanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Conclusion

N’,2-dihydroxy-3-methylbutanimidamide is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N',2-dihydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7)

InChI Key

JRSZQLQXQAIFFO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(/C(=N/O)/N)O

Canonical SMILES

CC(C)C(C(=NO)N)O

Origin of Product

United States

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